molecular formula C19H20BrClN2O3S B6004317 4-bromo-N-(2-chlorophenyl)-3-[(4-methyl-1-piperidinyl)sulfonyl]benzamide

4-bromo-N-(2-chlorophenyl)-3-[(4-methyl-1-piperidinyl)sulfonyl]benzamide

カタログ番号 B6004317
分子量: 471.8 g/mol
InChIキー: GEXMIRJEBPBICY-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-bromo-N-(2-chlorophenyl)-3-[(4-methyl-1-piperidinyl)sulfonyl]benzamide, also known as BCT-197, is a small molecule inhibitor that has attracted significant attention in the field of cancer research. It is a potent inhibitor of the cancer-promoting protein TGF-β receptor I (TGF-βRI) and has been shown to have promising anti-tumor effects in preclinical studies.

作用機序

4-bromo-N-(2-chlorophenyl)-3-[(4-methyl-1-piperidinyl)sulfonyl]benzamide inhibits the activity of TGF-βRI, which is a key mediator of the TGF-β signaling pathway. This pathway is involved in a wide range of cellular processes, including cell proliferation, differentiation, migration, and apoptosis. In cancer cells, the TGF-β pathway is often dysregulated, leading to increased tumor growth and metastasis. By blocking TGF-βRI, 4-bromo-N-(2-chlorophenyl)-3-[(4-methyl-1-piperidinyl)sulfonyl]benzamide inhibits the growth and metastasis of cancer cells.
Biochemical and Physiological Effects:
4-bromo-N-(2-chlorophenyl)-3-[(4-methyl-1-piperidinyl)sulfonyl]benzamide has been shown to have potent anti-tumor effects in preclinical models of cancer. It inhibits the growth and metastasis of cancer cells, enhances the efficacy of chemotherapy and immunotherapy, and improves survival in animal models. 4-bromo-N-(2-chlorophenyl)-3-[(4-methyl-1-piperidinyl)sulfonyl]benzamide has also been shown to have minimal toxicity and side effects in preclinical studies.

実験室実験の利点と制限

One of the major advantages of 4-bromo-N-(2-chlorophenyl)-3-[(4-methyl-1-piperidinyl)sulfonyl]benzamide is its specificity for TGF-βRI, which reduces the risk of off-target effects. 4-bromo-N-(2-chlorophenyl)-3-[(4-methyl-1-piperidinyl)sulfonyl]benzamide also has a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. However, one limitation of 4-bromo-N-(2-chlorophenyl)-3-[(4-methyl-1-piperidinyl)sulfonyl]benzamide is its poor solubility, which can make it difficult to administer in certain experimental settings.

将来の方向性

There are several potential future directions for research on 4-bromo-N-(2-chlorophenyl)-3-[(4-methyl-1-piperidinyl)sulfonyl]benzamide. One area of interest is the development of combination therapies that incorporate 4-bromo-N-(2-chlorophenyl)-3-[(4-methyl-1-piperidinyl)sulfonyl]benzamide with other cancer treatments, such as chemotherapy, radiation therapy, or immunotherapy. Another area of interest is the identification of biomarkers that can predict which patients are most likely to benefit from treatment with 4-bromo-N-(2-chlorophenyl)-3-[(4-methyl-1-piperidinyl)sulfonyl]benzamide. Finally, further research is needed to optimize the dosing and administration of 4-bromo-N-(2-chlorophenyl)-3-[(4-methyl-1-piperidinyl)sulfonyl]benzamide in clinical settings.

合成法

The synthesis of 4-bromo-N-(2-chlorophenyl)-3-[(4-methyl-1-piperidinyl)sulfonyl]benzamide involves the reaction of 4-bromo-3-nitrobenzoic acid with 2-chloroaniline to form 4-bromo-3-(2-chlorophenylamino)benzoic acid. This intermediate is then reacted with 4-methylpiperidine-1-sulfonyl chloride to form the final product, 4-bromo-N-(2-chlorophenyl)-3-[(4-methyl-1-piperidinyl)sulfonyl]benzamide.

科学的研究の応用

4-bromo-N-(2-chlorophenyl)-3-[(4-methyl-1-piperidinyl)sulfonyl]benzamide has been extensively studied in preclinical models of cancer, including breast, lung, pancreatic, and colorectal cancer. It has been shown to inhibit the growth and metastasis of cancer cells by blocking the TGF-β signaling pathway, which plays a critical role in cancer progression. 4-bromo-N-(2-chlorophenyl)-3-[(4-methyl-1-piperidinyl)sulfonyl]benzamide has also been shown to enhance the efficacy of chemotherapy and immunotherapy in preclinical models.

特性

IUPAC Name

4-bromo-N-(2-chlorophenyl)-3-(4-methylpiperidin-1-yl)sulfonylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20BrClN2O3S/c1-13-8-10-23(11-9-13)27(25,26)18-12-14(6-7-15(18)20)19(24)22-17-5-3-2-4-16(17)21/h2-7,12-13H,8-11H2,1H3,(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEXMIRJEBPBICY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)S(=O)(=O)C2=C(C=CC(=C2)C(=O)NC3=CC=CC=C3Cl)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20BrClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-bromo-N-(2-chlorophenyl)-3-(4-methylpiperidin-1-yl)sulfonylbenzamide

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。